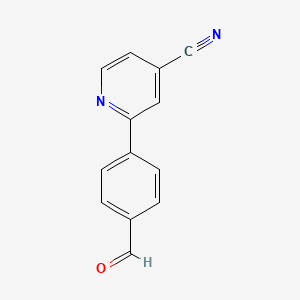

2-(4-Formylphenyl)isonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-formylphenyl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-8-11-5-6-15-13(7-11)12-3-1-10(9-16)2-4-12/h1-7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHUHSUVKRLJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Formylphenyl Isonicotinonitrile

Catalytic Cross-Coupling Approaches

Catalytic cross-coupling reactions represent a powerful and versatile strategy for the construction of the C-C bond linking the phenyl and pyridine (B92270) rings in 2-(4-Formylphenyl)isonicotinonitrile. Palladium-catalyzed reactions, in particular, have become a cornerstone of modern organic synthesis.

Palladium-Catalyzed Carbon-Carbon Bond Formation Reactions

The Suzuki-Miyaura and Negishi cross-coupling reactions are prominent methods for the formation of biaryl structures. While specific examples detailing the synthesis of this compound via these methods are not extensively documented in publicly available literature, the general applicability of these reactions to similar substrates is well-established.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a highly versatile method. rsc.orgresearchgate.netnih.gov For the synthesis of the target molecule, this would typically involve the coupling of a 2-halopyridine-4-carbonitrile with 4-formylphenylboronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. Dialkylbiaryl phosphine ligands, for instance, have been shown to be highly effective in the Suzuki-Miyaura coupling of challenging heteroaryl substrates. semanticscholar.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 75-95 | researchgate.net |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | 80-98 | semanticscholar.org |

| Pd(OAc)₂ | Buchwald Precatalysts | K₂CO₃ | t-Amyl alcohol | 110 | 70-95 | nih.gov |

Note: The yields are general for the coupling of chloro-heterocycles and may vary for the specific synthesis of this compound.

The Negishi coupling offers an alternative palladium-catalyzed route, utilizing an organozinc reagent instead of an organoboron compound. This method is known for its high functional group tolerance and reactivity. The synthesis of this compound via this method would likely involve the reaction of a 2-halopyridine-4-carbonitrile with a (4-formylphenyl)zinc halide.

Regioselective Functionalization Strategies

Direct C-H arylation presents a more atom-economical approach by avoiding the pre-functionalization of the pyridine ring. Palladium-catalyzed C-H activation and arylation of pyridine derivatives have been demonstrated, often directed by a functional group on the substrate. nih.govchemrxiv.orgrsc.org For isonicotinonitrile, the cyano group at the 4-position and the nitrogen atom in the ring electronically influence the regioselectivity of the C-H functionalization, favoring substitution at the C2 and C6 positions.

Radical Functionalization Pathways

Radical reactions provide an alternative disconnection for the synthesis of this compound, often proceeding under mild conditions and offering unique reactivity patterns compared to traditional ionic reactions.

Minisci-Type Reactions and Selectivity Control

The Minisci reaction is a powerful tool for the direct alkylation or acylation of electron-deficient heteroaromatics. While traditionally an alkylation method, recent advancements have expanded its scope to include the introduction of aryl groups. A specific example for the synthesis of this compound has been reported via a Lewis acid-catalyzed borono-Minisci reaction. This method involves the reaction of 4-cyanopyridine with 4-formylphenylboronic acid in the presence of a Lewis acid catalyst and an oxidant.

Photoinduced or Metal-Free Reductive Coupling Procedures

Photoinduced and metal-free reductive coupling reactions have emerged as greener alternatives to traditional metal-catalyzed cross-couplings. These methods often utilize the generation of radical intermediates under the influence of light or through the use of reducing agents.

Recent studies have shown the feasibility of metal-free reductive coupling of 4-cyanopyridines with aliphatic aldehydes and ketones, as well as with para-quinone methides, using bis(pinacolato)diboron as a key reagent to generate pyridine-boryl radicals. nih.govnih.gov These reactions proceed via a radical-radical cross-coupling mechanism. While a direct application to the synthesis of this compound with an aryl partner has not been detailed, these findings suggest a promising avenue for future exploration in metal-free C-C bond formation involving 4-cyanopyridine. researchgate.net

Derivatization from Related Precursors and Multi-Step Synthetic Sequences

The synthesis of this compound can also be envisioned through the modification of a pre-existing 2-arylisonicotinonitrile scaffold or via a multi-step synthetic sequence starting from simpler building blocks.

A plausible multi-step approach could involve the initial palladium-catalyzed cross-coupling of a 2-halo-4-cyanopyridine with a protected benzaldehyde (B42025) derivative or a precursor to the formyl group, such as a methyl or hydroxymethyl group. For instance, the coupling of 2-chloro-4-cyanopyridine with 4-methylphenylboronic acid, followed by the selective oxidation of the methyl group to an aldehyde, would yield the desired product.

Alternatively, starting from isonicotinic acid or its derivatives, a sequence involving the introduction of the 4-formylphenyl group at the 2-position followed by conversion of the carboxylic acid to a nitrile could be a viable, albeit longer, synthetic route. The conversion of a carboxylic acid to a nitrile can be achieved through various methods, such as dehydration of the corresponding amide or via a Sandmeyer-type reaction on an aminopyridine precursor.

Advanced Techniques for Reaction Monitoring and Product Isolation

The successful synthesis of this compound relies on precise reaction control and effective purification. Advanced analytical techniques are indispensable for monitoring the reaction progress in real-time and for isolating the final product with high purity. These methods ensure the efficiency of the synthesis and the quality of the resulting compound.

The synthesis of this compound, commonly achieved through a Suzuki-Miyaura cross-coupling reaction between 4-formylphenylboronic acid and a 2-halo-isonicotinonitrile derivative, necessitates careful monitoring to determine the point of completion and to identify the formation of any byproducts. Several advanced techniques are employed for this purpose.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction. By spotting a small aliquot of the reaction mixture onto a silica gel plate and eluting with an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized. For the separation of the components in the synthesis of this compound, a common eluent system is a mixture of ethyl acetate and hexanes. The starting materials, being more or less polar than the product, will exhibit different retention factors (Rf values), allowing for a clear visual assessment of the reaction's progress.

High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative and precise method for reaction monitoring. A reversed-phase C18 column is typically employed for the analysis of aromatic compounds like this compound. The mobile phase often consists of a gradient of acetonitrile and water, sometimes with a small amount of an acid like formic acid to improve peak shape. By injecting small samples from the reaction mixture at various time points, the disappearance of reactants and the appearance of the product can be accurately quantified by integrating the peak areas in the chromatogram. This data provides valuable kinetic information about the reaction.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (often with 0.1% Formic Acid) |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

In-situ Spectroscopic Techniques: Modern synthetic chemistry increasingly utilizes in-situ monitoring techniques that provide real-time data without the need for sampling. Techniques such as in-situ Raman spectroscopy can be particularly powerful for monitoring Suzuki-Miyaura reactions. researchgate.netresearchgate.netacs.org These methods can track the vibrational modes of reactants and products as they change over the course of the reaction, offering a detailed kinetic profile and insights into the reaction mechanism.

Once the reaction is deemed complete, a series of steps are undertaken to isolate and purify the this compound from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts.

Work-up: The initial step in isolation typically involves an aqueous work-up to remove inorganic salts and water-soluble impurities. The reaction mixture is often partitioned between an organic solvent, such as ethyl acetate or dichloromethane, and water. The organic layer containing the desired product is then separated, washed with brine, and dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

Column Chromatography: Flash column chromatography is a standard and effective method for purifying organic compounds. dntb.gov.ua For this compound, silica gel is used as the stationary phase. The crude product is loaded onto the column and eluted with a solvent system, typically a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. Fractions are collected and analyzed by TLC to identify those containing the pure compound.

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) |

| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization |

Recrystallization: Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The choice of solvent is crucial; the ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For this compound, a mixed solvent system such as ethyl acetate/hexanes or dichloromethane/hexanes can be effective. The crude solid is dissolved in a minimal amount of the hot solvent, and upon slow cooling, the pure product crystallizes out, leaving impurities behind in the mother liquor. The crystals are then collected by filtration and dried.

Following purification, the identity and purity of this compound are confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aldehydic proton (around 10.11 ppm), as well as characteristic doublets and multiplets for the protons on the phenyl and pyridine rings in the aromatic region (approximately 7.40-8.91 ppm). clockss.orgcofc.edu The ¹³C NMR spectrum would similarly display unique resonances for the carbonyl carbon of the aldehyde, the nitrile carbon, and the various aromatic carbons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure. The molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (208.22 g/mol ) would be observed. acs.org

Chemical Transformations and Reaction Pathways of 2 4 Formylphenyl Isonicotinonitrile

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) attached to the phenyl ring is a primary site for chemical modification. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles. ncert.nic.inopenochem.org The aromatic ring's electronic nature influences the reactivity; in this case, the isonicotinonitrile substituent may exert an electron-withdrawing effect, potentially enhancing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). pressbooks.pub

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. pressbooks.pub A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. ncert.nic.in Common nucleophiles include organometallic reagents and cyanide ions. numberanalytics.comnumberanalytics.com

Grignard Reagents: Reaction with Grignard reagents (R-MgX) converts the aldehyde into a secondary alcohol. The choice of the Grignard reagent determines the nature of the 'R' group introduced.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (R-Li) add to the aldehyde to form secondary alcohols.

Cyanohydrin Formation: The addition of a cyanide ion (typically from HCN or NaCN/KCN) to the aldehyde group results in the formation of a cyanohydrin, which introduces both a hydroxyl and a nitrile group at the same carbon. ncert.nic.innumberanalytics.com

| Nucleophile | Reagent Example | Product Type | General Reaction |

|---|---|---|---|

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol | Ar-CHO + CH₃MgBr → Ar-CH(OH)CH₃ |

| Organolithium Reagent | Butyllithium (CH₃CH₂CH₂CH₂Li) | Secondary Alcohol | Ar-CHO + BuLi → Ar-CH(OH)Bu |

| Cyanide Ion | Sodium Cyanide (NaCN) / H⁺ | Cyanohydrin | Ar-CHO + NaCN → Ar-CH(OH)CN |

Condensation and Imine Formation

The aldehyde functionality readily undergoes condensation reactions with compounds containing an active methylene (B1212753) group or with primary amines. These reactions typically involve an initial nucleophilic addition followed by the elimination of a water molecule.

Imine (Schiff Base) Formation: Reaction with primary amines (R-NH₂) yields imines, also known as Schiff bases. This reaction is often catalyzed by acid and is reversible. ncert.nic.in

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound possessing an active methylene group (e.g., malononitrile (B47326), ethyl cyanoacetate), typically catalyzed by a weak base. wikipedia.orgnih.gov This is a powerful method for forming new carbon-carbon double bonds. nih.gov For example, the reaction of an aromatic aldehyde with malononitrile yields a dicyanovinyl derivative. researchgate.net

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the double bond's position. libretexts.orgwikipedia.org The aldehyde reacts with a phosphorus ylide (Wittig reagent), such as Ph₃P=CHR, to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comchemistrysteps.com The structure of the ylide determines the substituent on the newly formed double bond.

| Reaction Name | Reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Imine Formation | Aniline (C₆H₅NH₂) | Acid catalyst | N-Benzylideneaniline (Schiff Base) |

| Knoevenagel Condensation | Malononitrile (CH₂(CN)₂) | Piperidine or other weak base | Dicyanovinylarene |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Anhydrous solvent (e.g., THF) | Styrene derivative |

Controlled Redox Transformations

The aldehyde group exists at an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can convert the formyl group into a carboxylic acid. Common reagents include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder agents like Tollens' reagent. numberanalytics.com An eco-friendly procedure using Oxone (potassium peroxymonosulfate) in water has also been reported for the efficient oxidation of aromatic aldehydes. acs.org Hydrogen peroxide in a basic medium is another effective system. researchgate.net

Reduction: The reduction of the aldehyde to a primary alcohol is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that efficiently reduces aldehydes without affecting the nitrile group. britannica.commasterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would reduce both the aldehyde and the nitrile. numberanalytics.com

| Transformation | Reagent | Typical Solvent | Product Functional Group |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Water/Acetone | Carboxylic Acid (-COOH) |

| Oxidation | Oxone (KHSO₅) | Water/Ethanol | Carboxylic Acid (-COOH) |

| Reduction | Sodium borohydride (NaBH₄) | Methanol/Ethanol | Primary Alcohol (-CH₂OH) |

| Reduction | Hydrogen (H₂) with Pd/C catalyst | Ethanol | Primary Alcohol (-CH₂OH) |

Reactivity of the Nitrile Group

The nitrile group (-C≡N) on the isonicotinonitrile ring is another key site for reactivity. The triple bond between carbon and nitrogen is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org The presence of the electron-withdrawing pyridine (B92270) ring is expected to enhance this electrophilicity. nih.govnih.gov

Nucleophilic Attack and Cyclization Reactions

The electrophilic carbon of the nitrile can be attacked by various nucleophiles. These reactions are fundamental to the synthesis of diverse nitrogen-containing heterocycles. Intramolecular or intermolecular reactions involving nucleophilic attack on the nitrile group can lead to the formation of new ring systems. For instance, radical cyclization is a powerful strategy for accessing N-heterocycles. researchgate.netbeilstein-journals.org Similarly, electrophilic cyclization of alkyne derivatives can be a route to various heterocyclic structures. nih.gov Transition-metal-catalyzed reactions, such as cyanative cyclization, provide pathways to functionalized carbo- and heterocycles. researchgate.net

Derivatization to Carboxylic Acids or Amides

One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid or an amide. libretexts.org This reaction can be performed under either acidic or basic conditions, typically requiring heat. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid (e.g., HCl, H₂SO₄) and heat, the nitrile is first protonated, which increases its electrophilicity. libretexts.org A subsequent attack by water leads to an amide intermediate, which is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH) with heating, a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org The initial product is an imidic acid, which tautomerizes to an amide. libretexts.org Continued hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uk Acidification of the salt in a separate workup step is required to obtain the free carboxylic acid. chemguide.co.uk

It is possible to halt the hydrolysis at the amide stage by using milder reaction conditions, though this can be challenging as amides are often more readily hydrolyzed than the starting nitrile under harsh conditions. chemistrysteps.com

| Conditions | Intermediate Product | Final Product (after workup) | Byproducts |

|---|---|---|---|

| Acidic (e.g., aq. HCl, heat) | Amide | Carboxylic Acid | Ammonium chloride (NH₄Cl) |

| Basic (e.g., aq. NaOH, heat), then acid workup | Amide | Carboxylic Acid | Ammonia (NH₃) |

Transformations Involving the Pyridine Heterocycle

No specific research data is available for the chemical transformations involving the pyridine heterocycle of 2-(4-Formylphenyl)isonicotinonitrile.

Mechanistic Investigations of Structure-Reactivity Relationships

No mechanistic investigations or studies on the structure-reactivity relationships of this compound have been documented in the available literature.

The performed searches focused on identifying the use of "this compound" as a molecular building block in the following areas:

Porous Organic Frameworks: No literature was found detailing the utilization of this compound in the synthesis of Covalent Organic Frameworks (COFs) through condensation polymerization or as a ligand linker in Metal-Organic Frameworks (MOFs).

Functional Supramolecular Architectures: There is no available research on the self-assembly of this compound driven by non-covalent interactions, nor its incorporation into coordination polymers or discrete metallosupramolecular assemblies.

Luminescent and Chromophoric Systems: The search yielded no information on the use of this compound as a precursor for developing materials with luminescent or chromophoric properties.

While general information on the synthesis and applications of related classes of compounds, such as nicotinonitrile derivatives, is available, the specific data required to generate an article on "this compound" within the strict confines of the provided outline could not be located. Therefore, it is not possible to produce the requested scientific article.

Applications of 2 4 Formylphenyl Isonicotinonitrile As a Molecular Building Block in Advanced Materials Science

Integration into Sensor Scaffolds for Analytical Applications

The strategic design of chemical sensors often relies on the selection of molecular building blocks that offer specific functionalities for both structural integrity and analyte interaction. The compound 2-(4-Formylphenyl)isonicotinonitrile, with its distinct formyl and isonicotinonitrile functional groups, presents a promising candidate for the construction of advanced sensor scaffolds. While specific, detailed research on the integration of this particular molecule into sensor platforms is not extensively documented in publicly available literature, its structural attributes allow for a conceptual exploration of its potential applications based on the well-established principles of supramolecular chemistry and materials science.

The formyl group (-CHO) is a versatile reactive site, particularly for the formation of imine bonds through condensation reactions with primary amines. This chemistry is a cornerstone in the synthesis of porous crystalline materials such as Covalent Organic Frameworks (COFs). In a hypothetical scenario, this compound could serve as a linker molecule, reacting with multi-amine comonomers to form a rigid, porous framework. The isonicotinonitrile moiety would then be systematically positioned throughout the material's structure, lining the pores and acting as the primary site for analyte recognition.

The isonicotinonitrile group, which consists of a pyridine (B92270) ring with a nitrile substituent, offers several potential mechanisms for analyte binding. The nitrogen atom of the pyridine ring can act as a Lewis base, enabling it to coordinate with metal ions or form hydrogen bonds with protic analytes. The nitrile group, with its significant dipole moment, can also participate in electrostatic interactions.

The integration of this compound into a sensor scaffold, such as a COF, could lead to a material that exhibits changes in its physical or chemical properties upon exposure to a target analyte. For instance, the binding of an analyte to the isonicotinonitrile sites within the framework could induce a change in the material's fluorescence or color, forming the basis for optical sensing.

To illustrate the type of data that would be generated from such research, the following table presents hypothetical findings for a sensor material constructed using this compound.

Hypothetical Research Findings for a Sensor Based on this compound

| Target Analyte | Sensing Mechanism | Observable Change | Limit of Detection (LOD) |

| Copper(II) Ions | Fluorescence Quenching | Decrease in emission intensity | 5 µM |

| Phenol | Hydrogen Bonding | Shift in absorption spectrum | 10 µM |

| Volatile Organic Compounds (VOCs) | Adsorption within pores | Change in refractive index | 50 ppm |

This conceptual framework highlights the potential of this compound as a valuable component in the development of next-generation sensor materials. The combination of a reactive aldehyde for scaffold formation and a functional nitrile-substituted pyridine for analyte recognition makes it a molecule of interest for further investigation in the field of analytical chemistry.

Spectroscopic and Structural Characterization Methodologies for 2 4 Formylphenyl Isonicotinonitrile and Its Derived Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of "2-(4-Formylphenyl)isonicotinonitrile" in solution. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms within the molecule and to distinguish between potential isomers.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9.5 and 9.9 ppm, due to the deshielding effect of the carbonyl group. The protons on the phenyl and pyridine (B92270) rings will resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) of these aromatic protons provide detailed information about their relative positions on the rings. For instance, protons adjacent to the electron-withdrawing nitrile group on the isonicotinonitrile ring are expected to be shifted further downfield.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically around 190 ppm. The carbon atom of the nitrile group also has a distinct chemical shift, usually in the range of 115-125 ppm. The sp²-hybridized carbons of the aromatic rings will produce a series of signals between 120 and 160 ppm. The specific chemical shifts can be influenced by the electronic effects of the substituents on each ring.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic Proton (-CHO) | 9.5 - 9.9 (singlet) | ~190 |

| Aromatic Protons (Phenyl & Pyridyl) | 7.0 - 9.0 (multiplets) | 120 - 160 |

| Nitrile Carbon (-CN) | - | 115 - 125 |

Mass Spectrometry for Molecular Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound". In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. The most intense peak corresponding to the intact ionized molecule is known as the molecular ion peak (M⁺·), which directly provides the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the precise elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For "this compound," common fragmentation pathways could include the loss of the formyl group (CHO) as a neutral radical, resulting in a significant fragment ion. Other fragmentations might involve the cleavage of the bond between the phenyl and pyridine rings or the loss of the nitrile group. The analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For "this compound," the IR spectrum will exhibit characteristic absorption bands corresponding to its key functional moieties.

The nitrile group (-C≡N) will show a sharp and intense absorption band in the region of 2220-2260 cm⁻¹. The carbonyl group (C=O) of the aldehyde will produce a strong, sharp peak in the range of 1690-1740 cm⁻¹. The presence of a band around 2720 cm⁻¹ is also indicative of the C-H stretch of the aldehyde. The aromatic rings will give rise to several bands, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Nitrile (-C≡N) | 2220 - 2260 | Sharp, Intense |

| Aldehyde (C=O) | 1690 - 1740 | Strong, Sharp |

| Aldehyde (C-H) | ~2720 | Medium |

| Aromatic (C-H) | >3000 | Variable |

| Aromatic (C=C) | 1400 - 1600 | Variable |

Electronic Absorption and Emission Spectroscopy for Probing Optical Properties of Derived Assemblies

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the optical properties of materials and assemblies derived from "this compound". These techniques provide insights into the electronic transitions within the molecules and how they interact with light.

The UV-Vis absorption spectrum of derivatives will show characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic ring systems. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity and the nature of any additional functional groups or coordinated metal ions. For example, the formation of extended conjugated systems in derived assemblies often leads to a bathochromic (red) shift in the absorption spectrum, meaning the material absorbs light at longer wavelengths.

Fluorescence spectroscopy measures the light emitted by a sample after it has absorbed light. Many pyridine-containing compounds and their derivatives are known to be fluorescent. The emission spectrum provides information about the energy of the excited state and the efficiency of the emission process (quantum yield). The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can give an indication of the change in geometry between the ground and excited states.

X-ray Diffraction Techniques for Solid-State Structural Elucidation of Derived Materials

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. For crystalline materials derived from "this compound," such as metal-organic frameworks (MOFs) or coordination polymers, single-crystal X-ray diffraction can provide a detailed structural model.

Computational and Theoretical Investigations Pertaining to 2 4 Formylphenyl Isonicotinonitrile and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-(4-Formylphenyl)isonicotinonitrile. These calculations solve approximations of the Schrödinger equation to determine the electronic ground state of the molecule, providing a wealth of information about its stability, electronic properties, and reactivity.

A primary goal of these calculations is the optimization of the molecular geometry to find the lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the nitrogen atom of the nitrile group and the oxygen atom of the formyl group are expected to be electron-rich, while the hydrogen atom of the formyl group and the pyridine (B92270) ring are likely to be electron-deficient.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For molecules like this compound, the π-conjugated system encompassing the phenyl and pyridine rings is expected to significantly influence the FMO energies.

Global reactivity descriptors, derived from the FMO energies, provide a quantitative measure of the molecule's reactivity. These descriptors, as shown in the table below, can be used to compare the reactivity of this compound with other compounds and to predict its behavior in chemical reactions. nih.gov

| Parameter | Formula | Description | Illustrative Value |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital, related to electron-donating ability. | -6.5 eV |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | -2.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability. | 4.5 eV |

| Ionization Potential (IP) | -EHOMO | The minimum energy required to remove an electron from the molecule. | 6.5 eV |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to the molecule. | 2.0 eV |

| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom in a molecule to attract electrons to itself. | 4.25 eV |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution or charge transfer. | 2.25 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | 4.01 eV |

These theoretical calculations provide a detailed electronic and reactivity profile, which is invaluable for predicting how this compound will interact with other molecules and for designing new synthetic pathways. nih.gov

Molecular Dynamics Simulations for Assembly Prediction in Supramolecular Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules and predict how they will assemble into larger, more complex structures. rsc.org For this compound, MD simulations are particularly useful for predicting its self-assembly behavior in the formation of supramolecular systems.

The molecule's structure, with its planar aromatic rings, polar nitrile and formyl groups, suggests a propensity for self-assembly through non-covalent interactions such as π-π stacking, dipole-dipole interactions, and hydrogen bonding. MD simulations can model these interactions and predict the most stable and likely assembly structures. rsc.org For example, simulations could reveal whether the molecules prefer to align in a parallel or anti-parallel fashion, and whether they form one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional networks. rsc.org

A typical MD simulation involves placing a number of this compound molecules in a simulation box, often with a solvent, and then allowing them to move and interact over a period of time. By analyzing the trajectories of the molecules, researchers can identify stable assembly patterns and calculate thermodynamic properties related to the assembly process. nih.gov

| Simulation Parameter | Description | Typical Value/Condition |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system. | CHARMM, AMBER, OPLS |

| Ensemble | The statistical mechanical ensemble used to control thermodynamic variables like temperature and pressure. | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | The temperature at which the simulation is run. | 300 K (Room Temperature) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Simulation Time | The length of time the system is simulated. | 100 ns - 1 µs |

| Solvent | The medium in which the molecules are simulated. | Water, Chloroform, etc. |

The insights gained from MD simulations can guide the design of experiments aimed at creating new supramolecular materials with specific structures and properties, such as liquid crystals or porous organic frameworks.

Elucidation of Reaction Mechanisms via Theoretical Modeling

Theoretical modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and reaction pathways, providing a step-by-step picture of how reactants are converted into products. For reactions involving this compound, this approach can reveal crucial details that are difficult or impossible to observe experimentally.

For example, theoretical modeling could be used to study the mechanism of the synthesis of this compound itself, or its subsequent reactions to form more complex derivatives. DFT calculations can be used to determine the energies of reactants, products, and any intermediates and transition states along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

Furthermore, these models can be used to explore the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different possible reaction pathways, researchers can predict which products are most likely to be formed. This information is invaluable for optimizing reaction conditions and for designing more efficient and selective syntheses.

Theoretical modeling can also provide insights into the role of catalysts in reactions involving this compound. By modeling the interaction of the molecule with a catalyst, researchers can understand how the catalyst lowers the activation energy and facilitates the reaction.

Rational Design Principles for Novel Architectures and Functional Materials

The knowledge gained from quantum chemical calculations and molecular dynamics simulations provides a solid foundation for the rational design of novel functional materials based on this compound. vcu.edu By understanding the relationship between the molecule's structure and its properties, researchers can systematically modify the molecule to create new materials with desired functionalities. researchgate.net

One promising area for the application of this compound is in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgnottingham.edu.cn These are porous, crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. The nitrile and formyl groups of this compound are excellent candidates for coordinating with metal ions or forming covalent bonds to create the extended networks of MOFs and COFs. mdpi.com

Computational modeling can be used to predict the structures and properties of these hypothetical frameworks before they are synthesized in the lab. For example, researchers could use computational methods to screen different metal ions or organic linkers to find the combination that is most likely to form a stable framework with the desired pore size and functionality. This in silico design approach can save significant time and resources compared to a trial-and-error experimental approach. vcu.edu

The electronic properties of this compound, as determined by quantum chemical calculations, can also be exploited in the design of functional materials. For example, its π-conjugated system suggests that it could be a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Computational modeling can be used to predict the electronic and optical properties of materials incorporating this molecule, guiding the design of new materials with improved performance.

Future Research Trajectories and Emerging Paradigms for 2 4 Formylphenyl Isonicotinonitrile

Exploration of Sustainable and Green Synthetic Approaches

The synthesis of 2-(4-Formylphenyl)isonicotinonitrile traditionally relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While effective, these methods often involve challenges related to catalyst recovery, solvent waste, and energy consumption. Future research will undoubtedly focus on developing more sustainable and greener synthetic alternatives.

Biocatalysis: One promising avenue is the exploration of biocatalytic methods. Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, aligning perfectly with the principles of green chemistry. For instance, research into the biocatalytic reduction of benzaldehyde (B42025) derivatives using enzymes from vegetable wastes has shown high conversion rates. moravek.comkyushu-u.ac.jp Future studies could investigate the use of engineered enzymes or whole-cell systems for the key bond-forming steps in the synthesis of this compound, potentially reducing reliance on heavy metal catalysts and organic solvents.

Flow Chemistry: Continuous flow chemistry presents another significant opportunity for the sustainable synthesis of this compound. openaccessjournals.comucsb.edu Flow reactors offer enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scalability. solubilityofthings.comnih.gov The cyanide-free synthesis of nitriles and the synthesis of various heterocyclic compounds have been successfully demonstrated using flow chemistry. openaccessjournals.comucsb.edu Applying this technology to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds. mdpi.com This methodology often utilizes abundant and inexpensive catalysts and proceeds at room temperature, offering a more energy-efficient alternative to traditional thermal methods. The synthesis of biaryls through photocatalytic approaches is an active area of research, and future work could adapt these methods for the efficient and sustainable production of this compound. mdpi.com

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. | Identification and engineering of suitable enzymes, optimization of reaction conditions for whole-cell systems. |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability, potential for automation. openaccessjournals.comucsb.edu | Development of robust flow protocols, integration of in-line purification techniques. |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions, high functional group tolerance. mdpi.com | Design of efficient photocatalysts, exploration of novel reaction pathways. |

Expansion into Multifunctional Material Design and Applications

The dual functionality of this compound, featuring both a coordinating nitrile group and a reactive aldehyde, makes it an exceptionally promising building block for the design of multifunctional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrile group is a well-established ligand in coordination chemistry, capable of coordinating to a variety of metal centers. moravek.comkyushu-u.ac.jpucsb.edu This opens the door for the use of this compound as a linker in the construction of coordination polymers and MOFs. The aldehyde functionality can then be utilized for post-synthetic modification, allowing for the introduction of other functional groups or the grafting of the material onto surfaces. These materials could find applications in gas storage, separation, and catalysis.

Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): The aldehyde group can participate in condensation reactions to form imine or hydrazone linkages, which are key reactions in the synthesis of POPs and COFs. The resulting materials would possess a high density of nitrile groups within their pores, which could be exploited for applications such as selective gas adsorption or as a platform for catalysis. The careful selection of framework functionalities has been shown to be crucial for applications like toxin adsorption. deliuslab.com

Sensor Technology: The formyl group can react with specific analytes, leading to a change in the optical or electronic properties of the material. For instance, primary amine-functionalized materials have been used for the detection of formaldehyde. frontiersin.org A material incorporating this compound could be designed to selectively detect certain amines or hydrazines through the formation of an imine or hydrazone, with the change in conjugation being monitored spectroscopically. The development of functional polymers is a key area in sensor design. d-nb.infoaf.milyoutube.com

| Material Class | Role of this compound | Potential Applications |

| Coordination Polymers/MOFs | Bifunctional linker with coordinating nitrile and reactive aldehyde. | Gas storage and separation, heterogeneous catalysis, chemical sensing. |

| POPs/COFs | Monomer for framework construction via aldehyde condensation. | Selective adsorption, catalysis, drug delivery. |

| Chemosensors | Active component where the aldehyde reacts with an analyte. | Environmental monitoring, medical diagnostics. |

Advanced Mechanistic Studies and Reaction Control Strategies

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and controlling product selectivity.

In-situ Spectroscopic Studies: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. mdpi.com Applying these techniques to the Suzuki-Miyaura coupling for the synthesis of this compound would allow for the identification of key catalytic intermediates and the elucidation of the reaction kinetics. This knowledge is vital for mastering palladium-catalyzed cross-coupling reactions. openaccessjournals.comucsb.edu

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating reaction pathways and predicting the reactivity of molecules. uw.eduucla.edumdpi.com Computational studies on this compound could be used to model the transition states of its synthetic reactions, understand the electronic effects of the formyl and nitrile groups on its reactivity, and predict the properties of materials derived from it.

| Research Strategy | Key Insights to be Gained for this compound | Impact on Research and Development |

| In-situ Spectroscopy | Identification of reaction intermediates, understanding of catalyst activation and deactivation pathways. | Optimization of reaction conditions for higher yields and selectivity. |

| Computational Chemistry | Prediction of reaction mechanisms, understanding of electronic structure and reactivity. uw.edu | Rational design of improved catalysts and new materials. |

| Kinetic Analysis | Determination of rate laws and activation parameters, quantification of side reactions. kyushu-u.ac.jpyoutube.com | Development of more efficient and robust synthetic processes. |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The full potential of this compound can only be realized through a highly interdisciplinary approach that bridges the gap between fundamental organic synthesis and applied materials science. moravek.comopenaccessjournals.comsolubilityofthings.com The journey from molecular design to functional materials requires close collaboration between synthetic chemists, materials scientists, physicists, and engineers. kyushu-u.ac.jpyoutube.comnih.gov

From Molecular Design to Material Function: Organic chemists can synthesize a library of derivatives of this compound with varied electronic and steric properties. nih.govrice.edu Materials scientists can then incorporate these molecules into different material architectures and characterize their properties. This iterative cycle of design, synthesis, and characterization is essential for developing new materials with tailored functionalities. nih.gov

Collaborative Research Initiatives: The development of advanced functional materials often stems from collaborative projects. frontiersin.orgd-nb.infoaf.mil For example, a collaboration between a synthetic organic chemistry group and a materials engineering group could lead to the development of novel sensors or electronic devices based on this compound. Such collaborations are crucial for translating fundamental chemical discoveries into real-world applications. uw.edumst.edu Modern molecular science is inherently interdisciplinary. youtube.com

Training the Next Generation of Scientists: Fostering an interdisciplinary research environment is also crucial for training the next generation of scientists who are adept at working at the interface of different fields. frontiersin.org Graduate students and postdoctoral researchers involved in projects centered on this compound would gain valuable experience in both organic synthesis and materials characterization, preparing them for careers in academia and industry where interdisciplinary skills are highly sought after.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Formylphenyl)isonicotinonitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenated isonicotinonitrile derivatives. For example, halogen substituents (e.g., bromine or chlorine) on the isonicotinonitrile ring can act as reactive sites for cross-coupling with 4-formylphenyl boronic acids under Suzuki-Miyaura conditions . Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., DMF/water mixtures). Monitoring reaction progress via TLC and isolating intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) improves purity and yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR : The aldehyde proton (δ ~9.8–10.0 ppm in H NMR) and nitrile carbon (δ ~115–120 ppm in C NMR) are diagnostic. Aromatic protons on the isonicotinonitrile ring appear as doublets (J ≈ 5–6 Hz) between δ 7.5–8.5 ppm .

- IR : Stretch frequencies for nitrile (C≡N, ~2230 cm⁻¹) and aldehyde (C=O, ~1700 cm⁻¹) confirm functional groups .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How should researchers handle and store this compound to ensure safety and stability during experiments?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the aldehyde group. Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation). First-aid measures include rinsing exposed skin with water and consulting a physician if ingested .

Advanced Research Questions

Q. What strategies can resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer : Discrepancies in H NMR chemical shifts may arise from solvent effects or conformational flexibility. Use DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to model solvent interactions (PCM model for DMSO) and compare with experimental data. If mismatches persist, verify sample purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities .

Q. How does the electronic nature of substituents on the isonicotinonitrile ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -CN) enhance electrophilicity at the 4-position, facilitating nucleophilic aromatic substitution. For example, replacing the nitrile group with electron-donating substituents (e.g., -OCH₃) reduces reactivity in Pd-catalyzed couplings. Kinetic studies (monitored by in situ IR) and Hammett plots can quantify substituent effects .

Q. What in silico approaches are recommended to predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). The aldehyde moiety may form Schiff bases with lysine residues, critical for inhibitory activity .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptor count to predict cytotoxicity (e.g., IC₅₀ against HepG2 cells) .

Q. How can researchers design impurity profiling studies for this compound to meet pharmaceutical standards?

- Methodological Answer : Use forced degradation (acid/base hydrolysis, thermal stress) to generate impurities. Analyze via UPLC-PDA-MS with a BEH C18 column (1.7 µm, 2.1 × 100 mm) and 0.1% formic acid/acetonitrile gradient. Quantify impurities against reference standards (e.g., Ibuprofen Impurity K analogues) with ≤0.1% detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.